2-Amino-3-ethylquinoline hydrochloride
Overview
Description
“2-Amino-3-ethylquinoline hydrochloride” is an organic compound with the empirical formula C11H12N2·HCl and a molecular weight of 208.69 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string NC1=NC2=CC=CC=C2C=C1CC.Cl
. This indicates that the compound contains a quinoline ring with an amino group at the 2-position and an ethyl group at the 3-position .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 208.69 g/mol .
Scientific Research Applications
Fluorescence and Molecular Probing
2-Amino-3-ethylquinoline hydrochloride derivatives, such as 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have been explored for their fluorescence properties. They are studied as potential molecular fluorescent probes, with various alkyl moieties and functional groups like hydroxy or amino groups being tested. These derivatives have potential applications in binding to biomolecules, making them useful in biochemical and medical research for studying various biological systems (Motyka et al., 2011).
Antimicrobial and Antifungal Activities
Certain derivatives of this compound have shown significant antimicrobial and antifungal activities. Compounds synthesized from hydroxyquinoline showed inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006). Schiff bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones also demonstrated in vitro activity against fungal strains like Aspergillus niger and Fusarium sp. (Rajendran & Karvembu, 2002).
Chemical Synthesis and Transformations
This compound serves as a building block in chemical synthesis and transformations. It is involved in reactions that produce a variety of quinoline derivatives with potential applications in fluorescence, biochemistry, and medicine. For instance, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids lead to the formation of new quinoline derivatives, which are promising as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Electrochemical Sensing
This compound derivatives are also significant in developing electrochemical sensors. These sensors are used to detect 4-aminoquinoline compounds in complex matrices like pharmaceuticals and biological fluids. They offer simple, quick, and sensitive performance, making them an essential tool in drug analysis and environmental monitoring (Matrouf et al., 2022).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is also classified as WGK 3, indicating that it poses a moderate hazard to water .
Properties
IUPAC Name |
3-ethylquinolin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12;/h3-7H,2H2,1H3,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXQCLOGDJEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656592 | |
Record name | 3-Ethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170053-53-8 | |
Record name | 3-Ethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-ethylquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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